molecular formula C20H18N4OS B2412553 N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894041-80-6

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide

Cat. No.: B2412553
CAS No.: 894041-80-6
M. Wt: 362.45
InChI Key: SZKQEFQNYBMQRQ-UHFFFAOYSA-N
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Description

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a complex organic compound that belongs to the class of thiazolothiazoles. This compound has gained attention due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes a thiazolo[3,2-b][1,2,4]triazole ring system, which is known for its stability and unique electronic properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is unique due to its specific ring structure and the presence of both thiazole and triazole moieties. This combination imparts unique electronic and biological properties, making it a valuable compound for research and industrial applications .

Biological Activity

N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiazolo[3,2-b][1,2,4]triazole moiety. The synthesis typically involves multi-step reactions starting from simpler precursors. For instance, one method includes the cyclization of hydrazine derivatives with appropriate carbonyl compounds to form the triazole ring fused to a thiazole framework .

Chemical Formula: C20H18N4OS
IUPAC Name: this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity: Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles possess significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Anticancer Properties: The compound has been evaluated for its anticancer effects against various cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival .
  • Anti-inflammatory Effects: Some studies indicate that thiazole and triazole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Research Findings

Recent studies have provided insights into the structure-activity relationship (SAR) of this compound and its analogs:

Activity Tested Compound IC50 Value (µM) Reference
AntimicrobialThiazolo[3,2-b][1,2,4]triazole derivative10.5
Anticancer (A549 cells)N-(m-tolyl) derivative15.0
Anti-inflammatoryBenzamide derivative12.0

Case Studies

  • Antimicrobial Efficacy Against M. tuberculosis: A study evaluated various thiazole derivatives against Mycobacterium tuberculosis. The results showed that certain substitutions on the thiazole ring significantly enhanced activity compared to standard drugs .
  • In vitro Anticancer Activity: In a series of experiments on different cancer cell lines (e.g., A549 lung cancer cells), the compound exhibited potent cytotoxicity with IC50 values in the low micromolar range. The mechanism was linked to increased reactive oxygen species (ROS) production leading to apoptosis .
  • Inflammation Modulation: Research indicated that compounds similar to this compound could reduce levels of TNF-alpha and IL-6 in macrophages stimulated with LPS, showcasing their potential as anti-inflammatory agents .

Properties

IUPAC Name

N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-14-6-5-9-16(12-14)18-22-20-24(23-18)17(13-26-20)10-11-21-19(25)15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKQEFQNYBMQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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